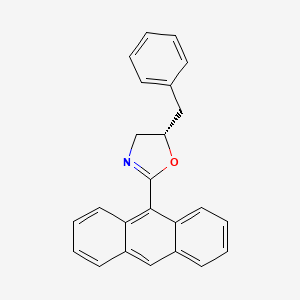
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is a chiral compound that features an anthracene moiety and a benzyl group attached to a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts acylation reaction using anthracene and an acyl chloride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The dihydrooxazole ring can be reduced to form the corresponding oxazoline.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole has several scientific research applications:
Organic Electronics: Due to its conjugated system, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: The anthracene moiety makes it suitable for use in photochemical reactions and studies.
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of (S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole depends on its application:
Organic Electronics: It functions as a charge carrier due to its conjugated system.
Photochemistry: It can undergo photoinduced electron transfer reactions.
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-9-(2-Nitrovinyl)anthracene: Known for its antiproliferative effects in cancer cell lines.
9-Anthracenethiol: Used in the synthesis of various anthracene derivatives.
Uniqueness
(S)-2-(Anthracen-9-yl)-5-benzyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both anthracene and benzyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H19NO |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5S)-2-anthracen-9-yl-5-benzyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19NO/c1-2-8-17(9-3-1)14-20-16-25-24(26-20)23-21-12-6-4-10-18(21)15-19-11-5-7-13-22(19)23/h1-13,15,20H,14,16H2/t20-/m0/s1 |
InChI Key |
RMZMIRPEQVKVCE-FQEVSTJZSA-N |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Canonical SMILES |
C1C(OC(=N1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















